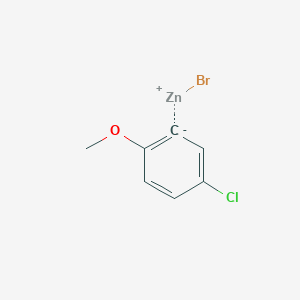
5-Chloro-2-methoxyphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methoxyphenylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylzinc bromide involves the reaction of 5-chloro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-2-methoxyphenyl bromide+Zn→5-Chloro-2-methoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反应分析
Types of Reactions: 5-Chloro-2-methoxyphenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the electrophile. The typical conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Oxidation and Reduction: While less common, the compound can also undergo oxidation to form the corresponding phenol or reduction to form the corresponding hydrocarbon.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
科学研究应用
Chemistry: In organic chemistry, 5-Chloro-2-methoxyphenylzinc bromide is used for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, biaryl structures formed through its use are common in many drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
作用机制
The mechanism by which 5-Chloro-2-methoxyphenylzinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophile. The zinc atom in the compound acts as a mediator, facilitating the nucleophilic attack on the electrophile. This process is catalyzed by transition metals like palladium or nickel, which help in the formation and stabilization of the intermediate species.
相似化合物的比较
- Phenylzinc bromide
- 2-Methoxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Uniqueness: What sets 5-Chloro-2-methoxyphenylzinc bromide apart from these similar compounds is the presence of both a chloro and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it particularly useful for synthesizing molecules with specific electronic and steric properties.
属性
分子式 |
C7H6BrClOZn |
|---|---|
分子量 |
286.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SXVFAUFEMZXSQN-UHFFFAOYSA-M |
规范 SMILES |
COC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
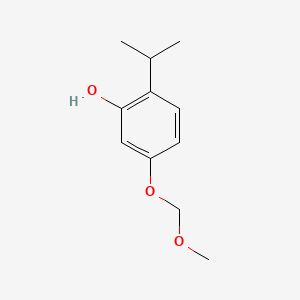

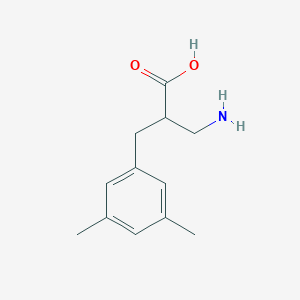

![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
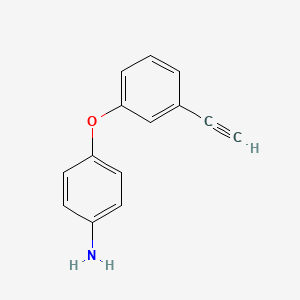
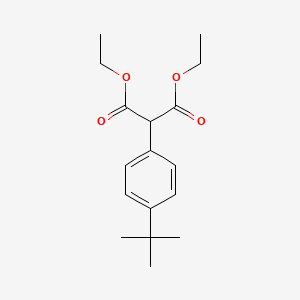
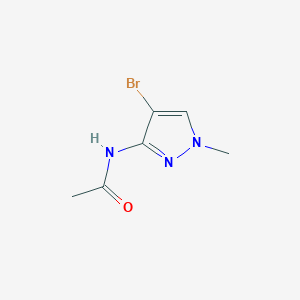
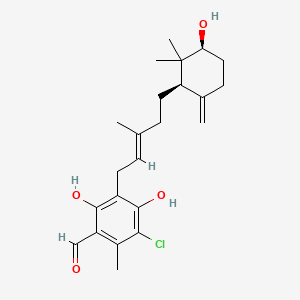
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
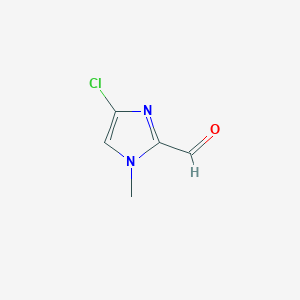

![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
